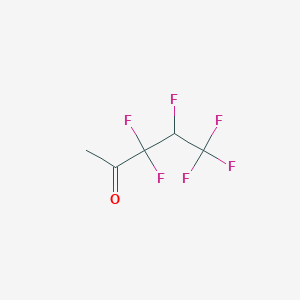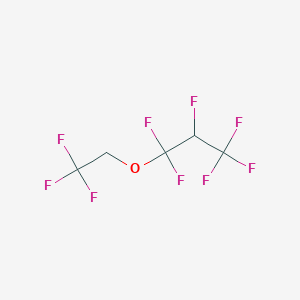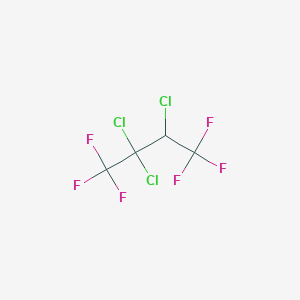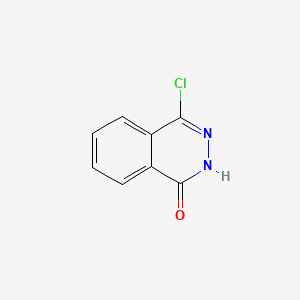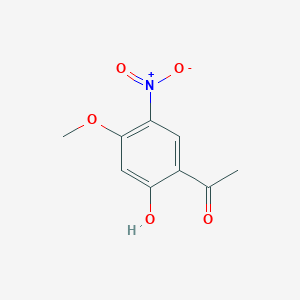
Methyl perfluoroundecanoate
Overview
Description
Methyl perfluoroundecanoate is a fluorinated organic compound with the molecular formula C₁₂H₃F₂₁O₂ and a molecular weight of 578.12 g/mol . It is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for their unique properties such as high thermal stability, chemical resistance, and hydrophobicity .
Preparation Methods
Methyl perfluoroundecanoate can be synthesized through various methods. One common synthetic route involves the esterification of perfluoroundecanoic acid with methanol in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl perfluoroundecanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form perfluoroundecanoic acid.
Reduction: Reduction reactions can convert it to various fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl perfluoroundecanoate has a wide range of scientific research applications:
Biology: Its unique properties make it useful in studying the interactions of fluorinated compounds with biological systems.
Industry: It is used in the production of fluoropolymer coatings, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of methyl perfluoroundecanoate involves its interaction with various molecular targets and pathways. It is known to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism . This activation can lead to changes in gene expression and metabolic pathways, influencing various biological processes.
Comparison with Similar Compounds
Methyl perfluoroundecanoate is unique among similar compounds due to its specific chain length and fluorination pattern. Similar compounds include:
Perfluorodecanoic acid: Another PFAS with a shorter chain length and different properties.
Perfluorooctanoic acid: Known for its use in industrial applications but with different environmental and health impacts.
Compared to these compounds, this compound offers a balance of stability, reactivity, and unique properties that make it valuable in various applications.
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3F21O2/c1-35-2(34)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFAZQXPXXDAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3F21O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379566 | |
| Record name | Methyl perfluoroundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-98-1 | |
| Record name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosafluoroundecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl perfluoroundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methyl perfluoroundecanoate and why is it relevant to human health?
A: this compound is a Perfluoroalkyl and Polyfluoroalkyl Substance (PFAS) compound. While its specific properties and effects are not fully understood, PFAS compounds, in general, are a concern due to their persistence in the environment and potential for bioaccumulation in humans. These "forever chemicals" have been linked to various health problems, making their presence in pregnant women and newborns particularly concerning [, ].
Q2: How was this compound detected in the study, and what does this finding imply?
A: The study utilized liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (LC-QTOF/MS) to screen for a wide array of industrial chemicals in maternal and cord blood samples [, ]. The detection of this compound, alongside other understudied compounds, highlights the need for further research into their potential health effects and sources of exposure during this vulnerable developmental period. This finding emphasizes the importance of comprehensive environmental chemical monitoring to better understand and mitigate potential risks to human health, especially for pregnant women and their children.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


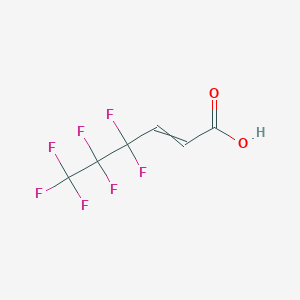
![[1,1'-Biphenyl]-4,4'-dicarboxamide](/img/structure/B1333288.png)

![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)


